molecular formula C40H45N4O3+ B219698 Macrospegatrine CAS No. 113728-54-4

Macrospegatrine

Cat. No.: B219698
CAS No.: 113728-54-4
M. Wt: 629.8 g/mol
InChI Key: PYPRVISVQWHLLM-DENHBWNVSA-N
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Description

Macrospegatrine (CAS: 113728-54-4) is a bisindole alkaloid with the molecular formula C₄₀H₄₆N₄O₃·Cl₂·3H₂O and a molecular weight of 322.9 g/mol (anhydrous form) . It was first isolated from the roots of Rauvolfia verticillata (Lour.) Baill. f. rubrocarpa H. T. Chang . Structurally, it features a double-skeleton framework with a polycyclic system, including indole and quinoline moieties, as confirmed by X-ray crystallography (orthorhombic crystal system, space group P2₁2₁2₁, unit cell parameters: a = 19.867 Å, b = 15.793 Å, c = 12.997 Å) . Its synthesis involves cyclic α-diketones and dimethyl β-ketoesters, highlighting its complex stereochemistry .

Properties

CAS No.

113728-54-4

Molecular Formula

C40H45N4O3+

Molecular Weight

629.8 g/mol

IUPAC Name

[(16Z)-16-ethylidene-14,24-dimethyl-3-methylidene-4,6-dioxa-11,30,39-triaza-14-azoniaundecacyclo[26.10.1.113,17.02,26.05,25.07,23.010,22.012,21.014,19.029,37.031,36]tetraconta-7(23),8,10(22),12(21),29(37),31,33,35-octaen-18-yl]methanol

InChI

InChI=1S/C40H45N4O3/c1-5-20-16-44(4)31-15-25-37-28(43-39(25)32(44)14-22(20)26(31)17-45)10-11-33-35(37)18(2)34-24-13-30-38-23(21-8-6-7-9-27(21)42-38)12-29(41-30)36(24)19(3)46-40(34)47-33/h5-11,18,22,24,26,29-32,34,36,40-43,45H,3,12-17H2,1-2,4H3/q+1/b20-5+

InChI Key

PYPRVISVQWHLLM-DENHBWNVSA-N

SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C

Isomeric SMILES

C/C=C/1\C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C

Synonyms

macrospegatrine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Macrospegatrine belongs to the bisindole alkaloid class, distinct from glycosides or saponins like the Macrostemonosides. Below is a comparative analysis of its structural, physical, and pharmacological properties against related compounds:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Compound Molecular Formula Class Physical Form Source Key Pharmacological Activities
This compound C₄₀H₄₆N₄O₃·Cl₂·3H₂O Bisindole Alkaloid Colorless rhombic crystals Rauvolfia verticillata Not explicitly reported
Dispegatrine Not provided Bisindole Alkaloid Not reported Synthetic/Plant source α-Adrenoceptor blocking activity
Macrostemonoside A C₃₉H₆₂O₁₂ Steroidal Saponin White powder Allium macrostemon Platelet aggregation inhibition
Macrostemonoside C C₄₇H₇₄O₁₈ Steroidal Saponin White powder Allium macrostemon Cytotoxicity (IC₅₀: ~5 µM)
18-Normacralstonidinium C₃₉H₄₄N₄O₃ Alkaloid Derivative Not reported Synthetic/Plant source Structural analog of this compound

Key Findings :

Structural Differences: this compound and Dispegatrine are bisindole alkaloids, whereas Macrostemonosides A and C are steroidal saponins with glycosidic linkages . The latter’s oxygen-rich structures (e.g., C₃₉H₆₂O₁₂) contrast with this compound’s nitrogen-dominant framework, influencing solubility and receptor interactions . this compound’s double-skeleton architecture distinguishes it from monocyclic alkaloids like Voacoline (mentioned in ) .

Pharmacological Activities: Macrostemonoside C exhibits cytotoxicity (IC₅₀ ~5 µM), likely due to its saponin-mediated membrane disruption .

Synthetic Pathways :

  • This compound is synthesized from cyclic α-diketones and dimethyl β-ketoesters, a route distinct from the Pictet-Spengler reactions used for Accedinisine derivatives () .

These differences may impact formulation strategies for drug delivery.

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